Pyridine, 4-(diphenylarsino)-
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Overview
Description
Pyridine, 4-(diphenylarsino)- is a compound that features a pyridine ring substituted with a diphenylarsino group at the 4-position Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N It is structurally related to benzene, with one methine group replaced by a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the condensation of carbonyl compounds or cycloaddition reactions. For pyridine, 4-(diphenylarsino)-, a common synthetic route involves the reaction of pyridine with diphenylarsine chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of pyridine derivatives, including pyridine, 4-(diphenylarsino)-, often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(diphenylarsino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction reactions can convert the diphenylarsino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2 and 4 positions of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine, 4-(diphenylarsino)- can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
Scientific Research Applications
Pyridine, 4-(diphenylarsino)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of pyridine, 4-(diphenylarsino)- involves its interaction with molecular targets through the pyridine ring and the diphenylarsino group. The nitrogen atom in the pyridine ring can coordinate with metal ions, while the diphenylarsino group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with similar structural features but without the diphenylarsino group.
Uniqueness
Pyridine, 4-(diphenylarsino)- is unique due to the presence of the diphenylarsino group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
91933-97-0 |
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Molecular Formula |
C17H14AsN |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
diphenyl(pyridin-4-yl)arsane |
InChI |
InChI=1S/C17H14AsN/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |
InChI Key |
CVVLQLDXMWHDKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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